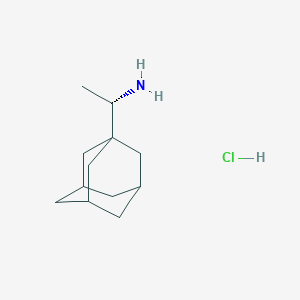

(1S)-1-(adamantan-1-yl)ethan-1-amine hydrochloride

Description

Historical Perspectives on Adamantane (B196018) Scaffolds in Chemical Research

Adamantane, a tricyclic hydrocarbon (C₁₀H₁₆), is the smallest unit of a diamond's crystal lattice, a class of compounds known as diamondoids. Its existence was first postulated in 1924, but it was not until 1933 that it was discovered and isolated from petroleum by Stanislav Landa. researchgate.net The name "adamantane" was derived from the Greek "adamantinos," meaning "related to steel or diamond," reflecting its diamond-like structure. researchgate.net

The initial isolation from crude oil provided only minuscule quantities, which limited its study. researchgate.net A significant breakthrough occurred in 1941 when Vladimir Prelog accomplished the first laboratory synthesis of adamantane, although the process was impractical with a very low yield. researchgate.netresearchgate.net The field of adamantane chemistry was truly unlocked in 1957 when Paul von Ragué Schleyer developed a much more efficient synthesis through a Lewis-acid catalyzed rearrangement of dicyclopentadiene. researchgate.net This method made adamantane widely available and affordable, stimulating a surge in research into its functionalization and applications. researchgate.netresearchgate.net

The foray of adamantane into medicinal chemistry began shortly after, with the discovery of the antiviral properties of 1-aminoadamantane hydrochloride, better known as amantadine (B194251), in the 1960s. researchgate.netguidechem.com Amantadine was the first adamantane-containing drug approved by the FDA and was initially used against influenza A viruses. mdpi.comrochester.edu This discovery marked the birth of adamantane's medicinal chemistry legacy, leading to the development of other derivatives like rimantadine (B1662185) and tromantadine. guidechem.commdpi.com The unique physicochemical properties of the adamantane cage—its rigidity, high lipophilicity, and metabolic stability—have made it a privileged scaffold in drug design, often used to enhance the pharmacokinetic properties of therapeutic agents. researchgate.netmdpi.com

Significance of Chiral Amines in Academic Chemical Sciences

Chiral amines are organic compounds containing a nitrogen atom bonded to a stereogenic center. They are of paramount importance in the chemical and life sciences, primarily due to their prevalence in biologically active molecules. nih.gov It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. nih.gov The specific three-dimensional arrangement, or stereochemistry, of these amines is often crucial for their biological function, as one enantiomer (a non-superimposable mirror image) may exhibit the desired therapeutic effect while the other may be inactive or even harmful. chemspider.com

Beyond their presence in natural products and pharmaceuticals, chiral amines are indispensable tools in asymmetric synthesis. yale.edu They are widely employed as:

Chiral Auxiliaries: Temporarily incorporated into a molecule to direct a subsequent stereoselective reaction.

Chiral Catalysts: Used in small amounts to catalyze the formation of a chiral product with high enantioselectivity. This includes their role in organocatalysis, where they can activate substrates through the formation of enamine or iminium ion intermediates.

Chiral Resolving Agents: Used to separate racemic mixtures of chiral acids through the formation of diastereomeric salts. yale.edu

The high demand for enantiomerically pure amines has spurred the development of numerous innovative synthetic methods. nih.gov Transition metal-catalyzed asymmetric hydrogenation of imines is one of the most powerful and efficient strategies, offering excellent atom economy. nih.gov Other significant approaches include reductive amination, hydroamination, and biocatalytic methods using enzymes like transaminases. bldpharm.com

Overview of (1S)-1-(adamantan-1-yl)ethan-1-amine hydrochloride within Contemporary Research Paradigms

This compound is a specific, enantiomerically pure compound that combines the bulky, lipophilic adamantane scaffold with a chiral ethylamine (B1201723) side chain. It is the hydrochloride salt of the (S)-enantiomer of 1-(adamantan-1-yl)ethanamine. The racemic mixture of this amine is known as rimantadine, a well-established antiviral drug. guidechem.com The isolation and study of a single enantiomer like the (1S) form represent a more refined approach, common in modern pharmaceutical and chemical research, aimed at understanding the specific interactions of a single stereoisomer.

In contemporary research, this compound is primarily positioned as a valuable building block for the synthesis of more complex chiral molecules and as a research chemical for exploring structure-activity relationships. Its potential applications are being investigated in several areas:

Medicinal Chemistry: Due to its structural similarity to known therapeutic agents like amantadine and the related compound memantine, it is studied for its potential in developing new antiviral or neuroprotective drugs. The specific chirality may offer different binding affinities or metabolic profiles compared to the racemic mixture.

Materials Science: The rigid and stable nature of the adamantane group makes this compound a candidate for incorporation into polymers or other advanced materials, potentially enhancing their thermal stability and mechanical properties.

Asymmetric Catalysis: Chiral amines derived from adamantane are explored as ligands or catalysts in asymmetric synthesis. The bulky adamantyl group can create a specific chiral environment that may influence the stereochemical outcome of a chemical reaction. researchgate.net

The compound serves as a molecular probe for studying the interactions of adamantane derivatives with biological targets such as ion channels and receptors. While detailed research findings on this specific enantiomer are not as widespread as for its racemic parent, its availability allows for precise investigations into the role of stereochemistry in the function of adamantane-based amines.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1005341-54-7 |

| Molecular Formula | C₁₂H₂₂ClN |

| Molecular Weight | 215.77 g/mol |

| Appearance | White to off-white solid |

| Chirality | (S)-enantiomer |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S)-1-(1-adamantyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;/h8-11H,2-7,13H2,1H3;1H/t8-,9?,10?,11?,12?;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBDFBJXRJWNAV-CPYWBCLGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C12CC3CC(C1)CC(C3)C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005341-54-7 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-methanamine, α-methyl-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005341-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Enantioselective Synthesis of 1s 1 Adamantan 1 Yl Ethan 1 Amine Hydrochloride

Retrosynthetic Analysis of the (1S)-1-(adamantan-1-yl)ethan-1-amine Scaffold

A retrosynthetic analysis of the target molecule, (1S)-1-(adamantan-1-yl)ethan-1-amine, reveals several potential synthetic disconnections. The primary disconnection is at the C-N bond, which suggests forming the amine via reductive amination of a corresponding ketone or through nucleophilic substitution. Another key disconnection is the C-C bond between the adamantyl group and the ethylamine (B1201723) moiety, which could be formed through the addition of an ethyl equivalent to an adamantane-based electrophile.

The stereocenter at the carbon bearing the amino group is a critical feature. This necessitates an asymmetric synthesis strategy. Key precursors identified through this analysis include 1-acetyladamantane and adamantane-1-carbonitrile. The synthesis of these precursors often begins with adamantane (B196018) itself or a functionalized adamantane derivative.

Classical Synthetic Routes to Adamantane-1-amine Derivatives

Historically, the synthesis of adamantane amine derivatives has relied on several classical reactions. These methods, while not always stereoselective, form the foundation for more advanced synthetic strategies.

One of the most common methods is the Ritter reaction, where an alcohol or alkene is treated with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the amine. For instance, 1-adamantanol (B105290) can react with acetonitrile (B52724) to produce N-(1-adamantyl)acetamide, a precursor to amantadine (B194251) (1-adamantylamine). ijpsr.com

The protoadamantane-adamantane rearrangement is another key transformation used in the synthesis of 1,2-disubstituted adamantyl amines. nih.gov This method often involves the construction of a protoadamantane (B92536) scaffold followed by an acid-catalyzed rearrangement to the more stable adamantane core. nih.gov

Condensation reactions are also frequently employed. For example, 1-adamantylamine can be reacted with various aldehydes and ketones to form Schiff bases, which can be further modified. mdpi.com

These classical routes are often characterized by harsh reaction conditions and may produce mixtures of products, requiring extensive purification. However, they provide reliable access to a variety of adamantane amine derivatives that can serve as starting materials for more complex targets.

| Starting Material | Reagents | Intermediate/Product | Reaction Type | Overall Yield |

| Adamantane | Nitric acid, Acetonitrile, H₂SO₄ | N-(1-adamantyl)acetamide | Ritter-type reaction | 50-58% |

| 1-Bromoadamantane | Formamide, H₂SO₄ | N-(1-adamantyl)formamide | Nucleophilic substitution/Amidation | 94% (for intermediate) |

| N-(1-adamantyl)formamide | aq. HCl | Amantadine hydrochloride | Hydrolysis | 93% |

| 1-Bromoadamantane | Acetylamide, H₂SO₄ | N-(1-adamantyl)acetamide | Nucleophilic substitution/Amidation | 74% |

Enantioselective Approaches to (1S)-1-(adamantan-1-yl)ethan-1-amine hydrochloride

Achieving the desired (S)-stereochemistry at the chiral center of 1-(adamantan-1-yl)ethan-1-amine requires enantioselective synthetic methods. Several strategies have been developed to this end, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed.

In the synthesis of chiral amines, oxazolidinones, popularized by David A. Evans, are widely used chiral auxiliaries. wikipedia.org For the synthesis of (1S)-1-(adamantan-1-yl)ethan-1-amine, a strategy could involve the acylation of a chiral oxazolidinone with an adamantane-containing acylating agent, followed by a diastereoselective alkylation or reduction step.

Another class of effective chiral auxiliaries is based on pseudoephedrine and its analogue, pseudoephenamine. nih.gov These auxiliaries have shown remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov

The general approach involves attaching the chiral auxiliary to a precursor molecule, performing a diastereoselective reaction to create the desired stereocenter, and then cleaving the auxiliary to yield the enantiomerically enriched product.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large amount of the desired enantiomer. Asymmetric allylic alkylation has proven to be a process where multiple bond formations, including C-N bonds, can be achieved asymmetrically with the same catalyst. nih.gov

For the synthesis of (1S)-1-(adamantan-1-yl)ethan-1-amine, an asymmetric reductive amination of 1-acetyladamantane would be a direct and efficient route. This can be achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand, in the presence of an ammonia (B1221849) source and a reducing agent.

Enamine catalysis represents another powerful strategy for asymmetric synthesis. researchgate.net This method involves the reaction of a carbonyl compound with a chiral primary or secondary amine catalyst to form an enamine intermediate, which then reacts with an electrophile. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility. nih.gov For the synthesis of chiral amines, enzymatic kinetic resolution is a common strategy.

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unacylated enantiomers. The success of lipase technology for the resolution of chiral amines is attributed to the extraordinarily high activity of some lipases. nih.gov

Transaminases are another class of enzymes that are highly effective for the synthesis of chiral amines. nih.gov They catalyze the transfer of an amino group from a donor molecule to a ketone substrate. An engineered ω-transaminase could be used for the asymmetric synthesis of (1S)-1-(adamantan-1-yl)ethan-1-amine from 1-acetyladamantane with high enantiomeric excess.

Optimization of Reaction Conditions and Yields for Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in an academic setting. Factors such as solvent, temperature, reaction time, and catalyst loading are systematically varied to identify the optimal parameters.

For the synthesis of adamantane derivatives, reaction conditions can vary significantly depending on the specific transformation. For instance, in the synthesis of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives, the reaction of 1-(adamantan-1-yl)thiourea with 2-bromo esters was carried out under different conditions depending on the substituent on the bromo ester. nih.gov For simple alkyl substituents, the reaction proceeded well in chloroform (B151607) at room temperature, with yields ranging from 60.1% to 75.8%. nih.gov However, for derivatives with branched substituents, heating under reflux in an alkaline medium (sodium methoxide) was necessary. nih.gov

In another example, the synthesis of 1-(1-isocyanoethyl)adamantane was optimized by screening different bases. mdpi.com It was found that using potassium tert-butoxide (t-BuOK) in a dichloromethane/tert-butanol mixture gave a 92% yield, which was significantly higher than with other bases like LiOH, NaOH, or KOH. mdpi.com

The following table summarizes the optimization of the synthesis of 1-(1-isocyanoethyl)adamantane from 1-(1-adamantylethyl)amine, chloroform, and a base in a dichloromethane:tert-butanol (1:1) mixture. mdpi.com

| Entry | Base | Yield (%) |

| 1 | LiOH | 0 |

| 2 | NaOH | 65 |

| 3 | KOH | 70 |

| 4 | t-BuOK | 92 |

These examples highlight the importance of carefully tailoring reaction conditions to the specific substrates and desired transformations to achieve optimal outcomes in academic synthesis.

Green Chemistry Principles in the Synthesis of Chiral Adamantane Amines

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of pharmaceuticals and their intermediates. For chiral adamantane amines, such as (1S)-1-(adamantan-1-yl)ethan-1-amine, the parent amine of the hydrochloride salt, these principles are primarily manifested through the use of biocatalysis, aiming to reduce waste, improve efficiency, and utilize renewable resources.

Traditional chemical methods for synthesizing chiral amines often involve stoichiometric reagents, harsh reaction conditions, and the generation of significant waste streams. In contrast, biocatalytic approaches offer highly selective and environmentally benign alternatives. Enzymes, operating under mild conditions in aqueous media, can provide high enantioselectivity, thus minimizing the need for protecting groups and reducing the formation of byproducts.

One of the most promising green chemistry approaches for the synthesis of chiral amines is the use of transaminases (TAs) . These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. For the synthesis of (1S)-1-(adamantan-1-yl)ethan-1-amine, this would involve the asymmetric amination of 1-(adamantan-1-yl)ethan-1-one. The key advantages of using transaminases include:

High Enantioselectivity: Transaminases can be highly specific for the production of a single enantiomer, often achieving enantiomeric excess (ee) values greater than 99%.

Mild Reaction Conditions: These enzymatic reactions are typically carried out in aqueous buffers at or near room temperature and atmospheric pressure, reducing energy consumption.

Atom Economy: The direct amination of a ketone is an atom-economical process, minimizing the generation of waste.

Renewable Catalysts: Enzymes are derived from renewable resources and are biodegradable.

The bulky nature of the adamantyl group can present a challenge for the active site of many natural transaminases. However, significant advancements in protein engineering have enabled the development of tailored transaminases with expanded substrate scopes. Through techniques like directed evolution and rational design, researchers can modify the enzyme's active site to accommodate sterically demanding substrates like 1-(adamantan-1-yl)ethan-1-one, thereby enhancing catalytic activity and maintaining high stereoselectivity. For instance, engineering the large pocket of an (S)-selective transaminase has been shown to improve the synthesis of other bulky chiral amines.

Another biocatalytic strategy aligned with green chemistry is enzymatic kinetic resolution (EKR) . This method is employed to separate a racemic mixture of 1-(adamantan-1-yl)ethanamine. In a typical EKR, a lipase is used to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. The acylated product can then be easily separated from the unreacted amine. Key features of this approach include:

High Selectivity: Lipases can exhibit excellent enantioselectivity, leading to high enantiomeric purity for both the acylated product and the remaining amine.

Mild Conditions: Similar to transaminases, lipases operate under mild, environmentally friendly conditions.

Solvent-Free or Green Solvents: Efforts have been made to perform enzymatic resolutions under solvent-free conditions or in greener solvents to further reduce the environmental impact.

The theoretical maximum yield for a kinetic resolution is 50% for a single enantiomer. To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. In a DKR process, the enzymatic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into the desired single enantiomer product.

The application of these green chemistry principles to the synthesis of chiral adamantane amines is an active area of research. While specific industrial-scale applications for this compound using these methods may not be widely published, the principles and methodologies are well-established for structurally similar chiral amines. The data below illustrates the potential of these biocatalytic approaches.

| Green Chemistry Approach | Key Enzyme | Substrate | Potential Product | Key Advantages | Challenges |

|---|---|---|---|---|---|

| Asymmetric Synthesis | Transaminase (TA) | 1-(Adamantan-1-yl)ethan-1-one | (1S)-1-(Adamantan-1-yl)ethan-1-amine | High enantioselectivity (>99% ee), mild conditions, high atom economy | Steric hindrance from the bulky adamantyl group may require protein engineering of the enzyme. |

| Enzymatic Kinetic Resolution (EKR) | Lipase | rac-1-(Adamantan-1-yl)ethanamine | (1S)-1-(Adamantan-1-yl)ethan-1-amine and (R)-N-acetyl-1-(adamantan-1-yl)ethanamine | High enantioselectivity, use of mild conditions and green solvents | Maximum theoretical yield of 50% for the desired enantiomer. |

| Dynamic Kinetic Resolution (DKR) | Lipase and a racemization catalyst | rac-1-(Adamantan-1-yl)ethanamine | (1S)-N-acetyl-1-(adamantan-1-yl)ethanamine | Theoretical yield of up to 100% of the desired enantiomer | Requires a compatible racemization catalyst that does not deactivate the enzyme. |

Further research into the development of robust and efficient biocatalysts for the synthesis of adamantane-containing chiral amines will continue to advance the application of green chemistry in the pharmaceutical industry, leading to more sustainable and environmentally responsible manufacturing processes.

Stereochemical Analysis and Chirality in Adamantane Amine Research

Absolute Configuration Determination of (1S)-1-(adamantan-1-yl)ethan-1-amine hydrochloride

The absolute configuration of a chiral molecule describes the precise spatial arrangement of its atoms. For this compound, the designation "(1S)" specifies the stereochemistry at the chiral carbon atom—the carbon bonded to the adamantane (B196018) group, the amine group, a methyl group, and a hydrogen atom. nih.gov This configuration is determined and assigned according to the Cahn-Ingold-Prelog (CIP) priority rules.

To assign the configuration for this compound, the substituents attached to the chiral center are ranked by atomic number:

-NH2 (Amine group): The nitrogen atom has the highest atomic number (7).

-C10H15 (Adamantan-1-yl group): The carbon of the adamantane cage is attached to three other carbons.

-CH3 (Methyl group): The carbon of the methyl group is attached to three hydrogens.

-H (Hydrogen atom): Hydrogen has the lowest atomic number (1).

When viewing the molecule with the lowest-priority substituent (hydrogen) pointing away from the observer, the sequence from the highest priority (1) to the third-highest priority (3) proceeds in a counter-clockwise direction. This counter-clockwise arrangement defines the stereocenter as "S" (from the Latin sinister, meaning left). youtube.com

Experimentally, the absolute configuration of such chiral adamantane derivatives can be unequivocally determined using techniques like single-crystal X-ray crystallography, which provides a detailed three-dimensional map of the molecule's structure. arkat-usa.org Other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) using chiral solvating or derivatizing agents and Circular Dichroism (CD), can also be employed to deduce or confirm the absolute configuration by comparing experimental data with that of known standards or theoretical calculations. acs.orgacs.org

Conformational Analysis of the Adamantane and Amine Moieties

Conformational analysis examines the different spatial arrangements of a molecule that result from rotation around single bonds. In this compound, the analysis focuses on the orientation of the ethylamine (B1201723) side chain relative to the adamantane cage.

Amine Moiety: The key areas of conformational freedom are the rotations around the C-C bond connecting the chiral center to the adamantane cage and the C-N bond of the amine group. The bulky nature of the adamantane group creates significant steric hindrance, which influences the preferred rotational conformations (rotamers) of the ethylamine side chain. Computational studies and experimental techniques like NMR can be used to determine the lowest energy conformations. mdpi.comstrath.ac.uk It is expected that the molecule will adopt a staggered conformation to minimize steric clash between the methyl and amine groups of the side chain and the hydrogens on the adamantane cage. The interaction between the positively charged ammonium (B1175870) group (in the hydrochloride salt) and the rest of the molecule also influences its preferred orientation.

| Molecular Fragment | Structural Characteristics | Conformational Notes |

| Adamantane Cage | Tricyclo[3.3.1.13,7]decane structure; fusion of three chair-form cyclohexane (B81311) rings. wikipedia.org | Highly rigid and sterically demanding; considered a fixed, non-flexible anchor. nih.gov |

| Ethanamine Side Chain | Chiral carbon bonded to adamantane, methyl, amine, and hydrogen groups. | Rotational freedom exists around the C-C and C-N single bonds. |

| Overall Conformation | The molecule adopts conformations that minimize steric interactions between the bulky adamantane group and the substituents on the chiral carbon. | Staggered conformations are energetically favored over eclipsed ones. mdpi.com |

Impact of Stereochemistry on Molecular Recognition Processes (In Vitro/Theoretical)

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The defined three-dimensional structure of a chiral molecule is paramount in these processes, especially in biological systems where receptors and enzymes are themselves chiral.

For adamantane amines, stereochemistry can significantly affect how the molecule fits into a binding site. The (1S) configuration of this compound dictates a specific spatial orientation of the amine, methyl, and adamantyl groups. This precise arrangement can lead to differential binding affinities compared to its (1R)-enantiomer. For instance, in a chiral binding pocket, the adamantane group of one enantiomer might fit perfectly into a hydrophobic pocket, while the amine group forms a crucial hydrogen bond. In the other enantiomer, this optimal alignment may be impossible due to steric clashes. nih.gov

While some in vivo studies on rimantadine (B1662185) (the racemic mixture of 1-(adamantan-1-yl)ethan-1-amine) have suggested that both enantiomers are equipotent against the influenza A virus, more recent and detailed studies indicate that stereoisomers can have different binding profiles with the viral M2 ion channel. nih.govrsc.org The effect of chirality is often more pronounced as the size of the substituents at the chiral center increases. rsc.org Theoretical docking studies and in vitro binding assays are critical tools for elucidating these stereospecific interactions. For example, computational models can predict how each enantiomer interacts with the amino acid residues of a target protein, highlighting differences in binding energy and stability. nih.gov The adamantane scaffold is well-known for its ability to engage in strong host-guest interactions, and its precise orientation, dictated by the adjacent chiral center, is crucial for achieving optimal complementarity. nih.govrsc.org

Chiral Purity Assessment Methods for Research Materials

Ensuring the chiral purity, or enantiomeric excess (ee), of a single-enantiomer compound like this compound is essential for research, as the presence of the other enantiomer can confound experimental results. Several analytical techniques are employed for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating enantiomers. chromatographyonline.com The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be detected separately. phenomenex.com Polysaccharide-based CSPs are widely used and are effective for a broad range of chiral compounds, including amines. sigmaaldrich.com By integrating the area of the peaks corresponding to the (S) and (R) enantiomers, the enantiomeric excess can be accurately calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the addition of a chiral auxiliary can create diastereomeric complexes that are distinguishable. acs.org This can be achieved using:

Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a CDA to form a covalent bond, creating a pair of diastereomers that will exhibit different chemical shifts in the NMR spectrum. rsc.org

Chiral Solvating Agents (CSAs): The chiral amine forms non-covalent diastereomeric complexes with a CSA, leading to the separation of NMR signals for the two enantiomers.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Enantiomers produce mirror-image CD spectra. CD spectroscopy can be used to determine enantiomeric excess by comparing the spectrum of a sample to that of the pure enantiomer. nih.gov It is a particularly rapid method suitable for high-throughput screening. nih.gov

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leads to separation. phenomenex.com | High accuracy, reproducibility, and widely applicable for both analytical and preparative scales. bioanalysis-zone.com | Can require significant method development to find the right column and mobile phase. sigmaaldrich.com |

| NMR Spectroscopy | Use of a chiral auxiliary (derivatizing or solvating agent) to form diastereomeric species with distinct NMR signals. acs.orgrsc.org | Provides structural information; does not require complete separation of enantiomers. | May require chemical modification of the analyte (CDA); sensitivity can be lower than HPLC. |

| Circular Dichroism (CD) | Measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov | Rapid analysis, high sensitivity, and suitable for high-throughput screening. nih.gov | Requires the molecule to have a chromophore near the chiral center; calibration with a pure standard is necessary. |

Molecular Interactions and Biochemical Mechanism Studies of 1s 1 Adamantan 1 Yl Ethan 1 Amine Hydrochloride

Enzyme Modulation Profiles (e.g., inhibition, activation) in Cell-Free Systems

The primary mechanism of (1S)-1-(adamantan-1-yl)ethan-1-amine hydrochloride is the inhibition of the M2 ion channel, which is not a classical enzyme. wikipedia.orgbritannica.com Its action is one of physical blockage rather than modulation of catalytic activity.

However, the adamantane (B196018) chemical scaffold is present in molecules that do modulate enzyme activity. Studies on various adamantane derivatives have shown inhibitory effects on several enzymes in cell-free systems.

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): This enzyme is involved in the conversion of cortisone (B1669442) to active cortisol. Certain adamantane-based compounds have been identified as inhibitors of 11β-HSD1. nih.gov

Cholinesterases: Adamantyl-based esters have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values in the micromolar range. For example, a derivative with 2,4-dichloro substituents was the most potent AChE inhibitor in one study, with an IC50 of 77.15 µM. mdpi.com

Tyrosyl-DNA Phosphodiesterase I (Tdp1): This DNA repair enzyme is inhibited by compounds containing diazaadamantane and monoterpene moieties. researchgate.net

Urease, α-amylase, and α-glucosidase: Amantadine-thiazole hybrids have demonstrated inhibitory activity against these enzymes, with some compounds showing IC50 values in the micromolar range against urease and α-glucosidase. rsc.org

While these findings demonstrate the potential for adamantane-containing molecules to act as enzyme inhibitors, specific studies on the enzyme modulation profile of purified this compound in cell-free systems are not extensively reported in the literature. Its established role remains that of an ion channel blocker.

Receptor Binding Affinity Studies (Non-Human Tissue/Theoretical Models)

Receptor binding studies for this compound are dominated by its interaction with the influenza M2 proton channel. As detailed in section 4.1, binding affinity, measured by the dissociation constant (Kd), has been determined through various biophysical methods. nih.govnih.gov

Using isothermal titration calorimetry (ITC) with the M2 transmembrane domain from the Udorn/72 strain, the Kd for both the (S)- and (R)-enantiomers was found to be approximately 0.3 µM. nih.gov More sensitive electrophysiology measurements yielded even lower Kd values, around 40 nM, but again showed no significant difference between the two enantiomers. nih.gov These studies confirm a high-affinity interaction with the M2 channel pore.

Theoretical models, including alchemical free energy calculations and molecular dynamics (MD) simulations, have been employed to further understand the binding. These computational approaches support the experimental findings that both enantiomers bind equally well to the M2 channel, despite subtle differences in their interaction patterns, such as the hydration of each enantiomer within the binding pocket. nih.govnih.gov

Beyond the M2 channel, the adamantane scaffold has been used to design ligands for other receptors. For instance, memantine, another adamantane derivative, is a well-known non-competitive antagonist of the NMDA receptor. nih.gov This raises the possibility of off-target binding for rimantadine (B1662185) enantiomers, though their affinity for such receptors is likely to be significantly lower than for their primary M2 target.

Mechanisms of Action at the Molecular Level (Ligand-Receptor Interactions)

The mechanism of action for this compound is the inhibition of proton transport through the influenza A M2 ion channel. wikipedia.orgbritannica.com This action occurs early in the viral replication cycle, preventing the acidification of the virion interior, which is a necessary step for the virus to uncoat and release its genetic material into the host cell cytoplasm. nih.govchemicalbook.com

At the molecular level, the interaction involves the binding of the compound within the pore of the tetrameric M2 channel.

The bulky, lipophilic adamantane cage fits snugly within the hydrophobic pore formed by the transmembrane helices of the four M2 protein subunits. nih.gov

The positively charged ammonium (B1175870) group is crucial for binding and is oriented towards the C-terminus of the channel. It forms key interactions, including hydrogen bonds with water molecules and the carbonyl groups of Ala30 residues within the channel. nih.gov

The binding site is located near a gating residue, His37, and a selectivity filter, Trp41. By occupying this site, the drug physically occludes the channel, preventing the passage of protons. nih.gov

Structure-Based Approaches to Target Identification

Structure-based approaches have been instrumental in understanding the interaction of this compound with its primary target.

Solid-State NMR (ssNMR): ssNMR has been a powerful tool for studying the M2 channel in a membrane environment. It was ssNMR data that first highlighted potential differences in how the (R) and (S) enantiomers interact with the channel, by showing distinct chemical shift changes for key residues like Ser31 upon binding of each enantiomer. nih.gov These studies provided atomic-level insights into the drug-protein interaction, even though the functional implications of the observed differences were later shown to be minimal. nih.gov

Molecular Dynamics (MD) Simulations: Computational methods, including MD simulations and free energy perturbation calculations, have complemented experimental data. These simulations have helped to rationalize the experimental findings, confirming that despite minor differences in the positioning and hydration of the enantiomers, their binding free energies are nearly identical. nih.govnih.gov These models provide a dynamic view of the ligand-receptor interaction, showing how the drug settles into its binding site and restricts the channel's dynamics.

Structure Activity Relationship Sar Studies of 1s 1 Adamantan 1 Yl Ethan 1 Amine Hydrochloride Analogues

Design Principles for Adamantane-Based Chiral Amine Analogues

The design of adamantane-based chiral amine analogues is guided by several key principles aimed at optimizing their pharmacological profiles. The adamantane (B196018) moiety itself is a cornerstone of this design, primarily due to its distinct lipophilicity and rigid, three-dimensional structure. nih.govrsc.org This bulky hydrocarbon cage is often introduced into molecules to enhance their ability to cross cellular membranes, including the blood-brain barrier, a critical factor for drugs targeting the central nervous system. nih.gov

A fundamental design principle involves leveraging the adamantane group as a "lipophilic bullet" to improve a drug's pharmacokinetic properties. nih.gov By increasing lipophilicity, the adamantane moiety can enhance absorption and distribution. ingentaconnect.com Furthermore, its rigid nature can pre-organize the pharmacophoric elements of a molecule, reducing the entropic penalty upon binding to a biological target and potentially increasing binding affinity. nih.gov

Another key aspect is the spatial arrangement of functional groups. The adamantane scaffold provides a rigid framework that allows for precise positioning of substituents. This is crucial for optimizing interactions with specific binding sites on receptors or enzymes. researchgate.net The chiral center, typically adjacent to the adamantane cage, introduces an additional layer of stereochemical specificity, which can be critical for selective interactions with biological targets that are themselves chiral.

Design strategies also consider the adamantane cage as a bioisostere for other bulky groups, such as phenyl rings, to explore novel chemical space and potentially escape the "flatland" of traditional aromatic-based drug design. researchgate.net The goal is to maintain or enhance biological activity while potentially improving properties like metabolic stability, as the adamantane structure is generally resistant to metabolic degradation. researchgate.net

Synthetic Strategies for Structural Diversification

A variety of synthetic strategies have been developed to create a diverse library of adamantane-based chiral amine analogues for SAR studies. These methods allow for systematic modifications of the core structure, including the adamantane cage, the chiral center, and the amino group.

One common approach begins with a readily available adamantane-containing starting material, such as 1-adamantanecarbaldehyde. Condensation of this aldehyde with a chiral auxiliary, like Ellman's sulfinamides, can produce chiral imines. rsc.org Subsequent nucleophilic additions, for instance with organometallic reagents like allyl zinc or indium, can stereoselectively generate chiral homoallylamines. rsc.org These intermediates can then be further elaborated into a range of heterocyclic structures, such as piperidinones, through cyclization reactions. rsc.orgnih.gov

Amidation followed by reduction is another versatile strategy. Adamantane carboxylic acids or their derivatives can be coupled with various amines or amino acid esters. The resulting amides can then be reduced to the corresponding amines, providing access to analogues with different substituents on the nitrogen atom or variations in the linker between the adamantane cage and the amine. nih.govstrath.ac.uk For instance, Schotten-Baumann conditions are often employed for the amidation step, followed by reduction using reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF). nih.gov

Functionalization of the adamantane cage itself is also a key strategy. While direct functionalization can be challenging, methods exist to introduce substituents at various positions on the adamantane ring. This allows for the exploration of how changes in the steric and electronic properties of the adamantane moiety affect biological activity.

Furthermore, multicomponent reactions and fragment-based approaches are being increasingly utilized to rapidly generate libraries of diverse adamantane derivatives. These methods allow for the combination of different building blocks in a single step, leading to a wide array of structurally complex molecules for biological screening. researchgate.net The development of efficient and stereoselective synthetic routes is crucial for accessing enantiomerically pure analogues, which is essential for elucidating the role of stereochemistry in their biological activity. nih.gov

Impact of Substituent Modifications on In Vitro Activity Profiles

Systematic modifications of substituents on adamantane-based chiral amine analogues have revealed critical insights into their in vitro activity profiles. The nature, size, and position of these substituents can profoundly influence potency and selectivity.

Modifications at the Amino Group: N-alkylation of the amino group has been shown to have a variable impact on activity. In some cases, small N-alkyl substituents are well-tolerated or even beneficial, while larger or bulkier groups can lead to a decrease in potency. nih.gov For instance, in a series of antiviral adamantane spiro-3'-pyrrolidines, the N-methyl derivative was found to be significantly more active than the parent compound, amantadine (B194251). nih.gov However, in other studies, increasing the size of N-substituents on amantadine did not lead to higher potency. nih.gov N-acylation generally results in decreased antiviral activity, with the exception of certain derivatives like N-glycyl amantadine. pharmacy180.com

Modifications on the Adamantane Cage: Substitutions on the adamantane cage itself can also modulate activity. For example, the introduction of a methyl group at the 3-position of an adamantane-1-carboxylic acid derivative was found to significantly lower its affinity for the 5-HT1A receptor compared to the unsubstituted analogue. nih.gov This suggests that the steric bulk and electronic properties of the adamantane moiety are finely tuned for optimal receptor interaction.

Introduction of Other Functional Groups: The replacement of the amino group with other functionalities, such as hydroxyl, thiol, cyano, or halogen groups, has been shown to result in inactive compounds in the context of antiviral activity. pharmacy180.com This highlights the critical role of the basic amino group for this particular biological effect.

The following table summarizes the impact of various substituent modifications on the in vitro activity of adamantane amine analogues:

| Modification | Position | Effect on In Vitro Activity | Example/Context |

| N-Alkylation | Amino Group | Variable; small alkyl groups can be favorable. nih.gov | N-methyl derivative of adamantane spiro-3'-pyrrolidine showed increased antiviral activity. nih.gov |

| N,N-Dialkylation | Amino Group | Similar antiviral activity to the parent compound. pharmacy180.com | N,N-dialkyl derivatives of amantadine. pharmacy180.com |

| N-Acylation | Amino Group | Generally decreased antiviral activity. pharmacy180.com | Exception is the N-glycyl derivative. pharmacy180.com |

| Methylation | Adamantane Cage | Can significantly decrease receptor affinity. nih.gov | 3-methyladamantane-1-carboxylic acid derivative showed lower 5-HT1A receptor affinity. nih.gov |

| Functional Group Replacement | Amino Group | Inactivation of antiviral activity. pharmacy180.com | Replacement with -OH, -SH, -CN, or halogens. pharmacy180.com |

| Amino Acid Conjugation | Amino Group | Variable; Glycyl-rimantadine showed high antiviral activity. nih.gov | Phenylalanyl-amantadine showed lower activity than amantadine. mdpi.com |

These studies underscore the importance of a systematic approach to substituent modification in order to map the SAR of adamantane-based chiral amines and guide the design of more effective compounds.

Role of Adamantane Moiety in Binding and Selectivity

Shape Complementarity and Selectivity: The rigid and well-defined three-dimensional shape of the adamantane cage can lead to high shape complementarity with specific binding sites. researchgate.net This can be a key determinant of selectivity. For instance, if a receptor has a hydrophobic pocket that perfectly accommodates the adamantane group, derivatives containing this moiety will bind with higher affinity and selectivity compared to molecules with more flexible or differently shaped hydrophobic groups. The adamantane cage can act as a rigid scaffold, orienting other pharmacophoric elements in a precise manner to optimize interactions with the target, which can enhance both potency and selectivity. researchgate.net

Influence on Pharmacokinetics: Beyond direct binding interactions, the adamantane moiety also influences pharmacokinetic properties, which indirectly affects in vivo activity and selectivity. Its lipophilicity can enhance membrane permeability, including passage across the blood-brain barrier, which is crucial for targeting central nervous system receptors. nih.govresearchgate.net Furthermore, the adamantane structure is generally resistant to metabolic degradation, which can increase the stability and duration of action of the drug. researchgate.net

Examples of Adamantane's Role in Binding:

Ion Channel Blockade: In the case of amantadine and its analogues, the adamantane cage is thought to physically block the pore of ion channels, such as the M2 proton channel of the influenza A virus. nih.gov Its size and shape are critical for this blocking action.

Enzyme Inhibition: In dipeptidyl peptidase-IV (DPP-IV) inhibitors like vildagliptin (B1682220) and saxagliptin, the adamantane moiety fits into a hydrophobic pocket of the enzyme, contributing to their high affinity and selectivity. nih.gov

Receptor Antagonism: For E-selectin antagonists, the adamantane moiety was introduced to pre-organize the pharmacophores in solution, reducing the entropic penalty upon receptor binding. nih.gov

The following table summarizes the key roles of the adamantane moiety in binding and selectivity:

| Role | Mechanism | Impact |

| Hydrophobic Anchor | Forms van der Waals interactions with hydrophobic residues in the binding pocket. nih.govresearchgate.net | Increases binding affinity. nih.gov |

| Shape-Directed Binding | The rigid, bulky shape provides high complementarity to specific binding sites. researchgate.net | Enhances selectivity for the target receptor or enzyme. researchgate.net |

| Scaffold for Pharmacophore Presentation | The rigid framework orients other functional groups for optimal interactions. researchgate.net | Improves potency and selectivity. researchgate.net |

| Metabolic Shield | The stable cage structure protects nearby functional groups from metabolic enzymes. researchgate.net | Increases in vivo stability and duration of action. researchgate.net |

| Membrane Permeation Enhancer | The lipophilic nature facilitates passage through biological membranes. nih.govresearchgate.net | Improves bioavailability and access to intracellular or CNS targets. nih.govresearchgate.net |

Stereochemical Influence on SAR Profiles

The presence of a chiral center in molecules like (1S)-1-(adamantan-1-yl)ethan-1-amine hydrochloride introduces the element of stereochemistry, which can have a profound impact on their structure-activity relationships. Biological systems, being inherently chiral, often exhibit stereoselectivity in their interactions with drugs.

Enantioselectivity in Binding: Enantiomers, being non-superimposable mirror images, can have different orientations when binding to a chiral receptor or enzyme active site. This can lead to one enantiomer having a significantly higher binding affinity than the other. The differential binding can arise from one enantiomer being able to form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target, while the other may experience steric hindrance or unfavorable interactions.

While early in vivo studies on rimantadine (B1662185) suggested that both of its enantiomers were equipotent to the racemic mixture, more recent and detailed studies have shown different binding profiles for the stereoisomers with the M2 virus channel. rsc.org This highlights that even subtle differences in stereochemistry can lead to distinct molecular interactions.

Impact of Substituents at the Chiral Center: The influence of chirality on SAR is expected to become more pronounced as the size of the substituents at the chiral center increases. rsc.org Larger groups can create more significant steric clashes for one enantiomer over the other within a constrained binding pocket, thus amplifying the differences in biological activity.

Stereoselective Synthesis: The importance of stereochemistry in SAR necessitates the development of stereoselective synthetic methods. nih.gov These methods allow for the preparation of enantiomerically pure compounds, which are essential for accurately assessing the biological activity of each stereoisomer and for developing drugs with improved therapeutic indices. The use of chiral auxiliaries, such as Ellman's sulfinamides, is a common strategy to achieve high stereoselectivity in the synthesis of chiral adamantane amines. rsc.org

Computational Chemistry and Molecular Modeling of 1s 1 Adamantan 1 Yl Ethan 1 Amine Hydrochloride

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), are crucial for understanding the intrinsic properties of a molecule. A detailed study on the Free Base (FB), Cationic (CA), and Hydrochloride (HCl) species of rimantadine (B1662185) using the B3LYP/6-311++G** level of theory has provided significant insights into its structure and reactivity. nih.gov

The calculations, performed in both the gas phase and in aqueous solution, allowed for the determination of harmonic force fields and scaled force constants. nih.gov Analysis of the main force constants revealed that all three species of rimantadine have lower values compared to the related antiviral drug, amantadine (B194251). This suggests differences in bond strengths and vibrational frequencies. nih.gov

Further analysis of the electronic properties showed that the Free Base and Hydrochloride species of rimantadine are slightly less reactive than their amantadine counterparts. Conversely, the Cationic species of rimantadine is predicted to be more reactive. nih.gov The study of Mulliken charges on the HCl species in an aqueous solution revealed a positive charge on the nitrogen atom, indicating an ionic character for the N-H···Cl bond, similar to the cationic form. nih.gov Solvation energy calculations also indicated that rimantadine has higher solvation energies in water compared to several other antiviral agents, a factor that influences its pharmacokinetic profile. nih.gov

Predicted Electronic Circular Dichroism (ECD) spectra showed a positive Cotton effect for the FB and CA species, contrasting with a negative effect for the HCl species. These theoretical spectral differences help to explain the variations observed in experimental electronic spectra and suggest the potential co-existence of these species in different phases. nih.gov Such QM studies are foundational for understanding the molecule's behavior at a sub-atomic level, which dictates its interactions with biological systems. nih.goveurekaselect.com

Table 1: Selected Quantum Mechanical Descriptors for Rimantadine Species

| Species | Parameter | Observation/Finding | Reference |

|---|---|---|---|

| All (FB, CA, HCl) | Force Constants | Lower values compared to corresponding amantadine species. | nih.gov |

| Free Base (FB) & Hydrochloride (HCl) | Reactivity | Slightly less reactive than amantadine species. | nih.gov |

| Cationic (CA) | Reactivity | More reactive than amantadine cation. | nih.gov |

| Hydrochloride (HCl) in Water | Mulliken Charge | Positive charge on N1 atom, indicating ionic N-H···Cl bond. | nih.gov |

| All Species | Solvation Energy | Higher in water compared to other antivirals like cidofovir. | nih.gov |

| FB & CA vs. HCl | Predicted ECD Spectra | Positive Cotton effect for FB/CA; Negative for HCl. | nih.gov |

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (1S)-1-(adamantan-1-yl)ethan-1-amine hydrochloride, the primary biological target is the M2 proton channel of the influenza A virus. nih.gov

Docking studies have been instrumental in elucidating the binding mode of rimantadine within the M2 transmembrane (TM) domain. Simulations reveal that the bulky, lipophilic adamantane (B196018) cage is a key feature for binding. nih.gov It orients itself towards the N-terminus of the channel, fitting into a hydrophobic pocket formed by residues such as Val27, Ala30, and Ser31. nih.gov The ammonium (B1175870) group, which is positively charged at physiological pH, is directed towards the C-terminus, near the crucial histidine (His37) gate. nih.gov This orientation physically blocks the channel, preventing the influx of protons necessary for viral uncoating. taylorandfrancis.com

Interestingly, docking studies on the S31N mutant M2 channel, which confers resistance to rimantadine, show distinct binding poses. plos.orgnih.gov Simulations have explored binding at both the traditional lumenal site and a proposed peripheral site defined by residues like Asp44 and Arg45. plos.org For the wild-type channel, rimantadine shows preferential binding within the pore, but for the N31 variant, the binding poses and energies are altered, providing a structural hypothesis for the observed resistance. plos.orgnih.gov These simulations are critical for understanding drug resistance and for designing new inhibitors that can overcome it. For instance, docking studies of novel adamantane analogues have been used to guide the synthesis of compounds with activity against rimantadine-resistant strains. nih.govactanaturae.ru

Table 2: Summary of Molecular Docking Interactions of Rimantadine with the M2 Proton Channel

| M2 Channel Variant | Binding Site | Key Interacting Residues | Orientation of Moieties | Reference |

|---|---|---|---|---|

| Wild-Type (S31) | Lumenal Pore | Val27, Ala30, Ser31 (hydrophobic pocket) | Adamantane cage towards N-terminus; Ammonium group towards C-terminus (His37). | nih.gov |

| Resistant (N31) | Lumenal & Peripheral | Altered interactions; Peripheral site involves D44, R45. | Distinct binding poses compared to wild-type. | plos.orgnih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Protein Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both the drug and the protein.

Steered molecular dynamics (SMD) simulations have been used to investigate the interactions between rimantadine and the M2 channel of both wild-type and drug-resistant variants (e.g., S31N, V27A). nih.gov These simulations apply an external force to "pull" the drug out of the binding pocket, allowing for the calculation of binding free energies using methods like the Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA). nih.gov Such studies provide a quantitative measure of binding affinity and can explain the molecular basis for the reduced efficacy against mutant strains. nih.gov

Atomistic MD simulations coupled with umbrella sampling have further explored the energy landscape of rimantadine binding. These simulations show that electrostatic repulsion between the positively charged amine group of rimantadine and the charged His37 residues in the channel forces the drug to adopt an orientation that maximizes this distance. huji.ac.il

More advanced techniques, such as grand canonical ensemble molecular dynamics (GCMC/MD), have been employed to study the intricate network of water molecules within the M2 channel's binding site. nih.gov These simulations revealed that ordered water molecules play a crucial role in mediating the interaction between rimantadine and the channel. While slight differences in the hydration network were observed for the (R)- and (S)-enantiomers, free energy perturbation (FEP) calculations showed that this does not translate to a significant difference in binding affinity, confirming that the two enantiomers bind equally well to the wild-type channel. nih.gov

Table 3: Methodologies and Findings from Molecular Dynamics Simulations of Rimantadine

| MD Simulation Technique | System Studied | Key Finding | Reference |

|---|---|---|---|

| Steered Molecular Dynamics (SMD) with MM-PBSA | Rimantadine with WT and mutant M2 channels | Provided binding free energies and detailed interaction components, explaining resistance. | nih.gov |

| Atomistic MD with Umbrella Sampling | Rimantadine and derivatives with WT and S31N M2 | Showed electrostatic repulsion with His37 dictates drug orientation. | huji.ac.il |

| Grand Canonical Ensemble MD (GCMC/MD) with FEP | (R)- and (S)-Rimantadine with WT M2 channel | Revealed the role of ordered water molecules in binding; confirmed no enantiomeric specificity in binding affinity. | nih.gov |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. This approach is particularly valuable for designing new analogues with improved potency or altered properties.

A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was successfully conducted on a series of nineteen amino acid analogues of rimantadine. nih.govnih.gov The goal was to establish a predictive model for their antiviral activity against the influenza A (H3N2) virus. The developed CoMFA model provided insights into the structural requirements for activity, highlighting the regions around the molecule where steric and electrostatic fields positively or negatively influence inhibitory potential. nih.govnih.gov

The results from such QSAR models, often visualized as contour maps, guide medicinal chemists in analogue design. For example, the model might indicate that adding a bulky, lipophilic group at a specific position on the adamantane scaffold would enhance binding, or that placing an electronegative group near the amine could improve interactions with the M2 channel. nih.gov The QSAR study on rimantadine analogues, combined with molecular docking, proposed that future M2 inhibitors could benefit from combining the lipophilic adamantane core with polar groups, such as a guanidino group, to create more potent compounds. nih.gov These predictive models are a cornerstone of rational drug design, enabling the prioritization of synthetic targets and reducing the trial-and-error component of drug discovery. nih.govturkjps.org

In Silico Prediction of Molecular Interactions and Theoretical Bioavailability Descriptors

Beyond predicting target affinity, computational methods are widely used to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.comrjptonline.org These in silico predictions are vital for assessing the drug-likeness and potential bioavailability of a molecule early in the discovery process. audreyli.com

For this compound, several key theoretical descriptors can be calculated. These often start with Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. mdpi.com The adamantane group gives rimantadine high lipophilicity, which is favorable for crossing cell membranes but can also impact solubility. nih.gov

Various online tools and software packages, such as SwissADME and admetSAR, can predict a wide range of properties. mdpi.combiotechnologia-journal.org For rimantadine, these predictions would include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). The lipophilic nature of rimantadine suggests it can cross the BBB.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are crucial for drug metabolism.

Toxicity: Predictions for mutagenicity (AMES test), carcinogenicity, and hepatotoxicity. biotechnologia-journal.org

Studies on analogues of rimantadine have shown that these compounds can possess high stability in human plasma, which is a favorable pharmacokinetic property. nih.gov A comprehensive in silico ADMET profile helps to identify potential liabilities of a drug candidate and guides the design of analogues with improved bioavailability and safety profiles. mdpi.com

Table 4: Common In Silico Descriptors for Predicting Bioavailability

| ADMET Category | Predicted Descriptor | Importance |

|---|---|---|

| Absorption | Lipinski's Rule of Five | Assesses drug-likeness and potential for oral absorption. |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates potential for CNS effects (both therapeutic and side effects). |

| Plasma Protein Binding (PPB) | Affects the concentration of free drug available to act on targets. | |

| Metabolism | CYP450 Enzyme Inhibition/Substrate | Predicts potential for drug-drug interactions and metabolic stability. |

| Toxicity | AMES Mutagenicity, Carcinogenicity | Early flag for potential long-term toxic effects. |

Synthesis and Exploratory Biological Evaluation of Novel Adamantane Based Chiral Amine Derivatives

Design and Synthesis of Derivatives Incorporating Heteroatoms

The introduction of heteroatoms into the adamantane (B196018) scaffold or its side chains is a common strategy to modulate the physicochemical properties and biological activity of the parent compound. Heteroatoms such as nitrogen, oxygen, and sulfur can influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability, all of which are critical for its pharmacokinetic and pharmacodynamic profile.

One approach involves the synthesis of adamantane derivatives containing heterocyclic rings. For instance, adamantane-substituted thiazole (B1198619) and bisthiazole rings have been synthesized and investigated for their antiviral activity. The synthesis of these derivatives often involves the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds between an adamantane-containing amine and a thiazole carboxylic acid.

Another strategy focuses on the incorporation of heteroatoms directly into the adamantane cage, creating aza-, oxa-, or thia-adamantanes. These modifications can significantly alter the three-dimensional shape and electronic distribution of the molecule, leading to novel interactions with biological targets. The synthesis of such derivatives can be complex, often requiring multi-step reaction sequences. For example, the synthesis of azaadamantanes can be achieved through the condensation of acyclic or monocyclic precursors, leading to the formation of the characteristic cage structure in a single step.

Furthermore, the synthesis of adamantane derivatives with peptidomimetics containing heteroatoms has been explored. These syntheses often utilize standard peptide coupling techniques, where amino acid derivatives of adamantane are prepared using coupling reagents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in the presence of a base such as DMAP (4-(Dimethylamino)pyridine). mdpi.com

Exploration of Bioisosteric Replacements in the Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. In the context of adamantane-based chiral amines, bioisosteric replacements can be applied to the adamantane cage itself or to other parts of the molecule to improve properties such as solubility, metabolic stability, and target affinity.

A notable example is the bioisosteric substitution of the adamantane group with other bicyclic lipophilic groups. nih.gov Research has shown that replacing the adamantyl group in soluble epoxide hydrolase (sEH) inhibitors with naturally derived bicyclic structures can lead to compounds with similar potency but significantly improved water solubility. nih.govchemicalbook.com This is a critical advantage as poor aqueous solubility can hinder the formulation and bioavailability of a drug candidate. For example, bicyclic ureas have been shown to be up to 10-fold more soluble than their adamantyl-containing counterparts while maintaining a similar level of inhibitory activity against sEH. chemicalbook.com

The rationale behind these replacements is to maintain the necessary lipophilicity for binding to the target protein while introducing features that enhance solubility. The choice of the bioisosteric replacement is guided by computational modeling and an understanding of the structure-activity relationships (SAR) of the compound series.

| Original Scaffold | Bioisosteric Replacement | Rationale |

| Adamantane | Bicyclic lipophilic groups (e.g., camphanyl, norcamphanyl) | Improve water solubility while maintaining lipophilicity for target binding. nih.govchemicalbook.com |

| Phenyl group | Bicyclo[1.1.1]pentane, Cubane | Introduce three-dimensionality, improve metabolic stability and solubility. tcichemicals.comenamine.net |

| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Alter physicochemical properties while maintaining key interactions. tcichemicals.com |

| Piperazine | 2-Boc-2,6-diazaspiro[3.3]heptane | Modulate basicity and lipophilicity. tcichemicals.com |

In Vitro Screening Methodologies for New Analogues (e.g., cell-based assays, enzyme assays)

Once novel adamantane-based chiral amine derivatives are synthesized, their biological activity is assessed through a variety of in vitro screening methodologies. These assays are designed to provide initial data on the compound's potency, selectivity, and mechanism of action.

Cell-Based Assays:

Antiviral Assays: A common application for adamantane derivatives is in the field of antiviral research. mdpi.com Cell-based assays are used to determine a compound's ability to inhibit viral replication. For example, in the case of influenza virus, Madin-Darby Canine Kidney (MDCK) cells are infected with the virus and then treated with the test compounds. researchgate.net The antiviral activity is often quantified by measuring the reduction in viral plaque formation or by using a crystal violet uptake assay to assess cell viability. tcichemicals.com

Cytotoxicity Assays: It is crucial to assess the toxicity of new compounds to host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to determine cell viability. mdpi.com This assay measures the metabolic activity of cells, which is an indicator of their health. The 50% cytotoxic concentration (CC50) is a key parameter determined from these assays.

Antimicrobial Assays: The antibacterial and antifungal activity of new derivatives can be evaluated using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These assays are performed against a panel of clinically relevant bacterial and fungal strains. mdpi.com

Enzyme Assays:

When the molecular target of the adamantane derivatives is a specific enzyme, enzyme inhibition assays are employed. For example, in the development of soluble epoxide hydrolase (sEH) inhibitors, the potency of the compounds is measured by their ability to inhibit the enzymatic activity of purified human sEH. nih.govchemicalbook.com The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is a standard measure of potency. Similarly, for cholinesterase inhibitors, Ellman's colorimetric method is used to assess the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). enamine.net

Comparative Analysis of Biological Profiles Across Derivative Series

The systematic synthesis and screening of a series of related derivatives allow for a comparative analysis of their biological profiles. This structure-activity relationship (SAR) study is fundamental to understanding how chemical modifications influence biological activity and to guide the design of more potent and selective compounds.

For instance, in a series of amino acid derivatives of rimantadine (B1662185), it was found that the nature of the amino acid significantly impacted antiviral activity. Glycyl-rimantadine demonstrated the highest antiviral activity, with an IC50 value approximately 3.5 times lower than that of amantadine (B194251). nih.gov In contrast, leucine (B10760876) and tyrosine analogues also showed activity but at higher concentrations. nih.gov

Similarly, a comparative analysis of adamantyl-based ester derivatives as cholinesterase inhibitors revealed that the position and nature of substituents on a phenyl ring had a dramatic effect on inhibitory activity. enamine.net For example, a methyl group at the 2- or 3-position of the phenyl ring resulted in moderate AChE inhibition, while a methyl group at the 4-position led to a significant drop in activity. enamine.net

These comparative analyses are often presented in tabular format to clearly illustrate the SAR.

| Compound | Modification | Target | Activity (IC50) | Reference |

| Amantadine | - | Influenza A | ~1 µM | nih.gov |

| Glycyl-rimantadine | Glycine addition | Influenza A | ~0.28 µM | nih.gov |

| Leucyl-rimantadine | Leucine addition | Influenza A | >1 µM | nih.gov |

| Tyr-rimantadine | Tyrosine addition | Influenza A | >1 µM | nih.gov |

Identification of Lead Scaffolds for Further Academic Investigation

Through the iterative process of design, synthesis, and in vitro evaluation, promising lead scaffolds emerge for further academic investigation. A lead scaffold is a core molecular structure that has demonstrated a desirable biological activity and has the potential for further optimization to develop a clinical candidate.

The identification of a lead scaffold is based on several criteria, including:

Potency: The compound should exhibit significant activity at low concentrations.

Selectivity: The compound should ideally interact with the desired biological target with minimal off-target effects.

Favorable Physicochemical Properties: The scaffold should possess properties that are amenable to drug development, such as adequate solubility and metabolic stability.

Synthetic Accessibility: The scaffold should be synthetically accessible to allow for the generation of a diverse library of analogues for further SAR studies.

For example, the discovery that bicyclic lipophilic groups can serve as effective bioisosteric replacements for adamantane in sEH inhibitors has identified these bicyclic ureas as a lead scaffold for the development of new sEH inhibitors with improved solubility. nih.govchemicalbook.com Similarly, the identification of glycyl-rimantadine as a potent anti-influenza agent suggests that amino acid-adamantane conjugates represent a promising lead scaffold for the development of new antiviral drugs. nih.gov

Once a lead scaffold is identified, further academic investigation may involve more in-depth mechanistic studies, in vivo evaluation in animal models, and further chemical modifications to optimize its drug-like properties.

Advanced Analytical and Spectroscopic Methodologies for 1s 1 Adamantan 1 Yl Ethan 1 Amine Hydrochloride Characterization

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of (1S)-1-(adamantan-1-yl)ethan-1-amine hydrochloride. It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. Techniques such as electrospray ionization (ESI) are typically employed to generate the protonated molecular ion [M+H]⁺.

The exact mass of the free base, (1S)-1-(adamantan-1-yl)ethan-1-amine (C₁₂H₂₁N), is calculated and compared against the experimentally measured mass. The high accuracy of HRMS, often to within a few parts per million (ppm), allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. Collision-induced dissociation (CID) of the parent ion provides structural information. The rigid adamantane (B196018) cage is known to produce characteristic fragmentation patterns. researchgate.net Key fragmentation pathways for the [M+H]⁺ ion of 1-(adamantan-1-yl)ethan-1-amine would include the loss of the ethylamine (B1201723) side chain and characteristic cleavages of the adamantane core structure.

Table 1: Predicted HRMS Fragmentation Data for the [M+H]⁺ Ion of 1-(adamantan-1-yl)ethan-1-amine

| Fragment Ion | Proposed Structure | Calculated m/z |

|---|---|---|

| [C₁₂H₂₂N]⁺ | Protonated Molecular Ion | 180.1747 |

| [C₁₀H₁₅]⁺ | Adamantyl Cation | 135.1168 |

| [C₇H₉]⁺ | Tropylium-like ion | 93.0704 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum confirms the presence of all hydrogen atoms in the molecule. The adamantane cage protons typically appear as a series of complex, overlapping multiplets in the aliphatic region (approx. 1.5-2.1 ppm). The protons of the ethylamine moiety—the methine (CH) proton and the methyl (CH₃) protons—will have distinct chemical shifts. The methine proton is adjacent to the chiral center and the amine group, while the methyl protons will appear as a doublet due to coupling with the methine proton. The amine protons (-NH₃⁺) may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Due to the high symmetry of the adamantane cage, its ten carbon atoms will give rise to four distinct signals (for the unsubstituted cage). The attachment of the ethylamino group breaks this symmetry, leading to a more complex spectrum where all 12 carbons of the molecule are expected to be non-equivalent.

Advanced 2D NMR techniques are essential for complete assignment and stereochemical analysis. scielo.org.za

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, helping to identify adjacent protons, such as the coupling between the methine and methyl protons of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of proton and carbon signals.